4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione
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Overview
Description
4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an oxadiazole ring, and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Thiane Ring Formation: The thiane ring is typically formed through a nucleophilic substitution reaction involving a thiol and an appropriate electrophile.
Hydroxy Group Introduction: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, halides.
Major Products Formed
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiane derivatives.
Scientific Research Applications
4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiane ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(propan-2-yl)benzonitrile: Similar in having a hydroxy group and a propan-2-yl group but lacks the oxadiazole and thiane rings.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxy group and an ether linkage but differs in the overall structure and functional groups.
Uniqueness
4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an oxadiazole ring and a thiane ring in the same molecule is particularly noteworthy, as it allows for diverse interactions and reactivity.
Properties
Molecular Formula |
C11H18N2O4S |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
1,1-dioxo-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]thian-4-ol |
InChI |
InChI=1S/C11H18N2O4S/c1-8(2)10-12-9(17-13-10)7-11(14)3-5-18(15,16)6-4-11/h8,14H,3-7H2,1-2H3 |
InChI Key |
AJPKZDSRYFJFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCS(=O)(=O)CC2)O |
Origin of Product |
United States |
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